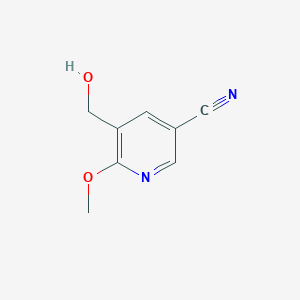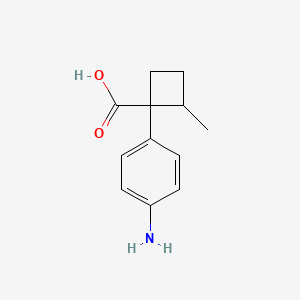![molecular formula C7H10N6 B13073144 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a triazole and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be synthesized by reacting methyl azide with an alkyne under copper(I) catalysis.
Attachment of the Triazole to the Pyrazole: The triazole ring is then linked to the pyrazole ring via a methylene bridge. This can be done by reacting the triazole with a suitable pyrazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which might reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides of the triazole or pyrazole rings.
Reduction: Reduced forms of any double bonds or nitro groups.
Substitution: Secondary or tertiary amines.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: Due to its heterocyclic structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Utilized in the development of organic semiconductors or other electronic materials.
作用機序
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
類似化合物との比較
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a benzyl group instead of a methyl group.
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a triazole and a pyrazole ring, which can confer distinct electronic and steric properties. This makes it particularly versatile for various applications in catalysis, materials science, and drug development.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in both research and industry.
特性
分子式 |
C7H10N6 |
|---|---|
分子量 |
178.20 g/mol |
IUPAC名 |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3 |
InChIキー |
WRWMZKUOUIXPNK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)CN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)


![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)

![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)

